molecular formula C20H23NO4 B268258 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Cat. No. B268258
M. Wt: 341.4 g/mol
InChI Key: GXPKSYQRGBYKKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that is being investigated for its potential in the treatment of various cancers and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide inhibits the activity of BTK, ITK, and JAK3 by binding to the ATP-binding site of these kinases. This prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
In preclinical studies, 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to inhibit the growth of various cancer cell lines and reduce the severity of autoimmune disease symptoms in animal models. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is its potent inhibitory activity against multiple kinases, which makes it a promising candidate for the treatment of a variety of diseases. However, one limitation of this compound is its relatively low solubility, which can make it difficult to formulate for in vivo studies.

Future Directions

There are several potential future directions for the development of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One possibility is to investigate its efficacy in combination with other targeted therapies or immunotherapies for the treatment of cancer. Another direction is to explore its potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further optimization of the compound's pharmacokinetic properties could improve its efficacy and reduce potential toxicity.

Synthesis Methods

The synthesis of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps, starting with the reaction of 4-methylphenol with 2-chloroacetyl chloride to form 2-(4-methylphenoxy)acetophenone. This intermediate is then reacted with 3-(tetrahydro-2-furanylmethoxy)aniline in the presence of a base to yield the final product, 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide.

Scientific Research Applications

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to have potent inhibitory activity against several kinases, including BTK, ITK, and JAK3. These kinases play important roles in signaling pathways that are involved in the proliferation and survival of cancer cells and the development of autoimmune diseases.

properties

Product Name

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C20H23NO4/c1-15-7-9-17(10-8-15)25-14-20(22)21-16-4-2-5-18(12-16)24-13-19-6-3-11-23-19/h2,4-5,7-10,12,19H,3,6,11,13-14H2,1H3,(H,21,22)

InChI Key

GXPKSYQRGBYKKT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3

Origin of Product

United States

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